Calcium nitrate hydrate

Übersicht

Beschreibung

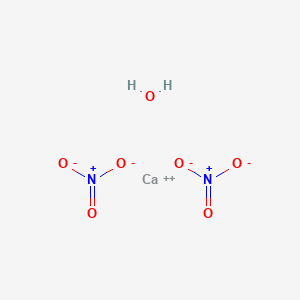

Calcium nitrate hydrate, also known as calcium nitrate tetrahydrate, is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). It is a colorless, hygroscopic solid that readily absorbs moisture from the air. This compound is primarily used as a component in fertilizers due to its high solubility in water and its ability to provide essential nutrients, calcium and nitrogen, to plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium nitrate hydrate can be synthesized through several methods:

Reaction of Calcium Carbonate with Nitric Acid: This method involves reacting calcium carbonate (usually in the form of limestone) with nitric acid. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction of Ammonium Nitrate with Calcium Hydroxide: This method involves reacting an aqueous solution of ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrially, this compound is produced by treating limestone with nitric acid, followed by neutralization with ammonia. It is also an intermediate product of the Odda process, which involves the reaction of calcium phosphate with nitric acid .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of reducing agents.

Substitution Reactions: It can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: this compound can act as an oxidizing agent in various chemical reactions.

Reducing Agents: It can be reduced by strong reducing agents under specific conditions.

Major Products Formed:

Calcium Hydroxide: When this compound reacts with sodium hydroxide, it forms calcium hydroxide and sodium nitrate: [ \text{Ca(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaNO}_3 ]

Wissenschaftliche Forschungsanwendungen

Calcium nitrate hydrate, , is a calcium salt of nitric acid that exists in different hydrated forms . It is a versatile compound with applications spanning agriculture, water treatment, scientific research, and various industrial processes .

Scientific Research Applications

- Chemistry this compound serves as a precursor in the synthesis of calcium-based nanopowders using sol-gel processes.

- Biology It is a component in preparing nutrient solutions for hydroponics and plant tissue culture.

- Medicine It is used in formulating certain medications and as a calcium supplement.

Agricultural Applications

This compound is a valuable tool in agriculture, serving multiple purposes :

- Soil Amendment It is used to correct calcium deficiencies in soils, which is especially important for calcium-sensitive crops like tomatoes, peppers, and lettuce .

- Foliar Spray It can be applied as a foliar spray, delivering calcium directly to plant leaves for rapid absorption .

- Blossom End Rot Prevention It prevents blossom end rot in fruits such as tomatoes and peppers, a condition caused by calcium deficiency .

- Fertilizer this compound provides both calcium and nitrogen in a readily available form, making it an effective fertilizer. Calcium potassium nitrate is another fertilizer that provides potassium in addition to calcium and nitrogen.

Industrial Applications

This compound has varied uses in different industries:

- Concrete Additive It accelerates the setting of concrete and improves its strength . It shortens the induction period of cement hydration .

- Explosives It is used in the production of explosives.

- Latex Coagulant It can act as a latex coagulant .

- Cold Packs It is used in making cold packs .

- Heat Transfer and Storage It can be used in molten salts for heat transfer and storage .

Water Treatment

This compound plays a significant role in wastewater treatment :

Wirkmechanismus

The mechanism of action of calcium nitrate hydrate involves the dissociation of the compound in water to release calcium and nitrate ions. The calcium ions play a crucial role in various biological and chemical processes, including:

Calcium Signaling: Calcium ions act as secondary messengers in cellular signaling pathways.

Nitrate Reduction: Nitrate ions can be reduced to nitrite and then to ammonia, which is essential for plant growth.

Vergleich Mit ähnlichen Verbindungen

Calcium Ammonium Nitrate: A compound that also provides calcium and nitrogen but has a different solubility profile.

Calcium Potassium Nitrate: Another compound used in fertilizers, providing potassium in addition to calcium and nitrogen.

Uniqueness: Calcium nitrate hydrate is unique due to its high solubility in water and its ability to provide both calcium and nitrogen in a readily available form. This makes it particularly effective as a fertilizer and in various industrial applications .

Biologische Aktivität

Calcium nitrate hydrate (Ca(NO₃)₂·4H₂O) is an inorganic compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article synthesizes various research findings on the biological effects of this compound, focusing on its role in plant growth, microbial interactions, and applications in cement hydration.

This compound is a crystalline solid that dissolves readily in water, releasing calcium and nitrate ions. The hydration of calcium nitrate plays a significant role in its biological activity, influencing both its solubility and reactivity.

Agricultural Applications

Enhancement of Plant Growth

Research indicates that calcium nitrate can enhance plant growth by increasing chlorophyll content and root metabolic activity. A study demonstrated that the application of calcium nitrate significantly improved the total chlorophyll levels and soluble sugars in plants treated with Epichloë endophytes, suggesting a synergistic effect that promotes better nutrient uptake and photosynthesis .

Table 1: Effects of Calcium Nitrate on Plant Growth Parameters

| Treatment Type | Chlorophyll Content (mg/g) | Soluble Sugars (g/kg) | Root Metabolic Activity (µmol/g/h) |

|---|---|---|---|

| Control | 1.2 | 50 | 5 |

| 25 mM Ca(NO₃)₂ | 1.5 | 70 | 7 |

| 50 mM Ca(NO₃)₂ | 1.8 | 90 | 10 |

Microbial Interactions

Calcium nitrate also influences microbial activity in soil ecosystems. Its application has been shown to enhance the metabolic activity of beneficial soil microorganisms, which can improve nutrient cycling and soil health. The presence of calcium nitrate was found to increase root metabolic activities significantly, especially in plants co-cultured with beneficial fungi .

Effects on Cement Hydration

This compound is widely used as an accelerator in cement hydration processes. It has been observed to shorten the induction period of cement hydration significantly. Studies using nuclear magnetic resonance (NMR) techniques revealed that the presence of calcium nitrate accelerates the hydration kinetics by increasing the surface area of capillary pores and enhancing water desorption rates .

Table 2: Impact of Calcium Nitrate on Cement Hydration Kinetics

| Sample Type | Induction Period (min) | Water Consumption Rate (mL/min) |

|---|---|---|

| Control Cement Paste | 40 | 0.5 |

| Cement + 2% Ca(NO₃)₂ | 20 | 0.8 |

Case Studies

- Synergistic Effects with Endophytes : In a controlled experiment, plants inoculated with Epichloë endophytes showed enhanced root metabolic activity when treated with calcium nitrate compared to untreated controls. The highest metabolic activity was recorded at a concentration of 50 mM Ca(NO₃)₂ after two weeks .

- Hydration Studies : A microstructural study demonstrated that calcium nitrate alters the hydration products formed during cement curing, leading to more stable phases such as NO₃-AFm and NO₃-AFt, which contribute to improved compressive strength .

Analyse Chemischer Reaktionen

Thermal Decomposition

Calcium nitrate hydrate undergoes stepwise dehydration and decomposition upon heating. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal the following pathways:

-

Dehydration (50–220°C):

The tetrahydrate loses water in three stages: -

Anhydrous Ca(NO₃)₂ Decomposition (500–600°C):

Above 500°C, calcium nitrate decomposes into calcium oxide (CaO), nitrogen oxides (NO, NO₂), and oxygen:Gas evolution analysis shows a NO:NO₂ ratio shift from 2:1 (below 580°C) to 1:1 (580–600°C) .

-

Interaction with Calcium Nitrite:

Calcium nitrite (Ca(NO₂)₂) decomposes between 470–550°C, producing calcium nitrate, CaO, and NO:

Table 1: Thermal Decomposition Conditions and Products

Double Displacement Reactions

This compound reacts with salts and bases in aqueous solutions, forming precipitates or new ionic species:

-

With Sodium Phosphate:

Forms insoluble calcium phosphate and sodium nitrate.

-

With Sodium Carbonate:

Produces calcium carbonate, a key reaction in water treatment.

-

With Potassium Chloride:

Yields calcium chloride and potassium nitrate.

Reactivity in Industrial and Material Science Contexts

-

Cement Hydration:

In calcium aluminate cements (CAC), calcium nitrate inhibits phase conversion by promoting stable hydrates (e.g., NO₃-AFm and NO₃-AFt) over metastable phases. At 10% dosage, it enhances compressive strength by 20–30% at elevated temperatures (20–50°C) . -

Fertilizer Production:

Synthesized via the Odda process:

Solubility and Dissociation

-

Aqueous Dissociation:

High solubility in water (1212 g/L at 20°C for anhydrous form; 1290 g/L for tetrahydrate) .

-

Solubility in Organic Solvents:

Industrial Decomposition Challenges

Fluidized bed reactors address caking issues during large-scale decomposition. Recycling lime (CaO) reduces agglomeration and improves heat transfer .

Eigenschaften

IUPAC Name |

calcium;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQGEZLLWXYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583429 | |

| Record name | Calcium nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35054-52-5 | |

| Record name | Calcium nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.